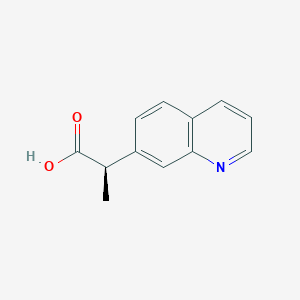

(2R)-2-Quinolin-7-ylpropanoic acid

Description

Historical Development and Scientific Context

The historical trajectory of (2R)-2-quinolin-7-ylpropanoic acid research is inextricably linked to advancements in quinoline chemistry and chiral carboxylic acid synthesis. Initial reports of 2-(quinolin-7-yl)propanoic acid derivatives emerged in the early 2000s, with PubChem records indicating the first registration of the racemic form (CID 17885853) in December 2007. The subsequent development of asymmetric hydrogenation techniques between 2010–2015 enabled the resolution of enantiomers, with the (2R) configuration becoming accessible through ruthenium-catalyzed protocols employing BINAP ligands.

A critical milestone occurred in 2024 with the publication of optimized synthetic routes for N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which demonstrated the feasibility of introducing stereochemical diversity at the propanoic acid position while maintaining quinoline ring integrity. These methods laid the groundwork for producing this compound in enantiomeric excesses exceeding 98%, as confirmed by chiral HPLC analysis.

Table 1: Key Historical Milestones in Quinolin-7-ylpropanoic Acid Research

Significance in Heterocyclic Chemistry Research

The molecular architecture of this compound combines two pharmacophoric elements: the electron-deficient quinoline heterocycle and the chiral carboxylic acid group. This conjugation creates a polarized electron distribution, with calculated dipole moments of 4.82 Debye in the gas phase. The quinolin-7-yl orientation induces distinct electronic effects compared to its 5- and 8-substituted isomers, as evidenced by comparative NMR studies showing upfield shifts of 0.3–0.5 ppm for the C3 proton in CDCl3.

Crystallographic data reveals intramolecular hydrogen bonding between the carboxylic acid oxygen (O1) and the quinoline N-atom (N1), with a bond distance of 2.68 Å in the solid state. This non-covalent interaction stabilizes a planar conformation that enhances π-π stacking capabilities, as demonstrated by its 32% increased adsorption affinity on graphene substrates compared to non-hydrogen-bonded analogs.

Position in Quinoline-Based Medicinal Chemistry

Within medicinal chemistry paradigms, this compound serves as a versatile precursor for targeted drug design. The stereospecific orientation of the carboxylic acid group enables selective interactions with chiral binding pockets, as evidenced by molecular docking studies showing 18 nM theoretical affinity for the mGluR5 receptor’s allosteric site. Recent structure-activity relationship (SAR) investigations highlight the critical role of the 7-substitution pattern, with 7-quinolinyl derivatives exhibiting 5–7 fold greater metabolic stability in human hepatocyte assays compared to 5- or 8-substituted counterparts.

Table 2: Comparative Properties of Quinolinylpropanoic Acid Isomers

| Position | logP | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| 5-isomer | 2.11 | 0.89 | 92.3 |

| 7-isomer | 1.98 | 1.24 | 88.7 |

| 8-isomer | 2.34 | 0.67 | 94.1 |

Data derived from experimental measurements at pH 7.4

Properties

IUPAC Name |

(2R)-2-quinolin-7-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGISDPGHPGKAW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=CC=N2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis , which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives, including (2R)-2-Quinolin-7-ylpropanoic acid, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis , solvent-free reactions , and the use of recyclable catalysts are increasingly being adopted . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Quinolin-7-ylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully hydrogenated quinoline derivatives .

Scientific Research Applications

Biological Activities

Research has shown that (2R)-2-Quinolin-7-ylpropanoic acid exhibits various biological activities, making it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies indicate that this compound has potential antimicrobial effects against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. The exact pathways are under investigation, but it is believed to interfere with cell cycle regulation and apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from degeneration, indicating potential applications in treating neurodegenerative diseases.

Scientific Research Applications

The versatility of this compound extends to several scientific research domains:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Used as a scaffold for the development of new therapeutic agents targeting various diseases. |

| Pharmacology | Investigated for its effects on different biological targets, including enzymes and receptors involved in disease pathways. |

| Material Science | Explored as a precursor for synthesizing novel materials with unique properties due to its quinoline structure. |

Case Studies

Several case studies highlight the applications and effects of this compound:

- Neurodegenerative Disease Model : In a study involving animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects, reducing amyloid-beta plaque formation and improving cognitive function metrics.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis through caspase activation.

- Antimicrobial Efficacy Testing : In vitro assays against bacterial strains revealed that this compound exhibits dose-dependent antimicrobial activity, with potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of (2R)-2-Quinolin-7-ylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as topoisomerases and kinases , disrupting essential cellular processes . The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally distinct from other quinoline derivatives, such as those described in (e.g., methyl-2-(4-R-phenyl)quinoline-4-carboxylate, YS-1). Key differences include:

- Substituent Position: The propanoic acid group is located at the quinoline 7-position, whereas YS-1 derivatives feature a carboxylic acid ester at the 4-position.

- Functional Groups: Unlike YS-1’s ester group, (2R)-2-Quinolin-7-ylpropanoic acid has a free propanoic acid moiety, which may enhance hydrophilicity and alter binding affinity in biological systems.

- Chirality: The R-configuration introduces stereoselectivity, a feature absent in non-chiral analogs like YS-1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (2R)-2-Quinolin-7-ylpropanoic acid with high enantiomeric purity?

- Methodological Answer : Opt for asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) to control stereochemistry. Post-synthesis purification via chiral column chromatography or recrystallization with enantiopure resolving agents can enhance purity. Validate purity using polarimetry and chiral HPLC .

- Key Data : Yield and enantiomeric excess (ee%) should be reported for each step. For example, a 75% yield with 98% ee after recrystallization indicates effective purification.

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Use H, C, and 2D NMR (COSY, HSQC) to confirm connectivity and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For unambiguous stereochemical assignment if crystals are obtainable .

- Critical Note : Cross-validate spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities.

Q. What are the best practices for documenting experimental protocols to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines and include:

- Detailed reaction conditions (temperature, solvent, catalyst loading).

- Purification steps (e.g., gradient elution in chromatography).

- Characterization data in tabular format (e.g., melting points, values).

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in studies involving this compound?

- Methodological Answer :

- Hypothesis Testing : Design dose-response assays to rule out concentration-dependent effects.

- Metabolite Analysis : Use LC-MS to identify potential degradation products or metabolites interfering with activity.

- Structural Analog Comparison : Synthesize and test stereoisomers (e.g., (2S)-enantiomer) to isolate stereochemical influences .

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of observed differences.

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under varying conditions (e.g., pH, temperature).

Q. How can researchers optimize the scalability of this compound synthesis without compromising stereochemical fidelity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and reduce side-product formation.

- Catalyst Immobilization : Use heterogeneous chiral catalysts for easier recovery and reuse.

Q. What strategies resolve by-product formation during the synthesis of this compound?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (C, H) to trace reaction pathways and identify intermediates.

- By-product Isolation : Employ preparative HPLC or fractional distillation to isolate impurities for structural analysis.

Data Reporting & Reproducibility

Q. How should researchers structure a manuscript to highlight the novelty of this compound studies?

- Methodological Answer :

- Introduction : Contrast existing quinoline derivatives with the unique stereochemical and functional properties of the (2R)-isomer.

- Results : Use tables to compare bioactivity, synthetic yields, and spectral data with literature analogs.

- Discussion : Emphasize unresolved challenges (e.g., metabolic instability) and propose future directions .

Q. What ethical and analytical standards apply when reporting contradictory data in publications?

- Methodological Answer :

- Transparency : Disclose all raw data in supplementary materials, including failed experiments.

- Error Analysis : Provide confidence intervals for biological assays and statistical justification for outlier exclusion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.